molecular formula C10H14ClN3O B1145388 6-propoxy-1H-benzimidazol-2-amine;hydrochloride CAS No. 1538624-34-8

6-propoxy-1H-benzimidazol-2-amine;hydrochloride

Cat. No. B1145388
CAS RN: 1538624-34-8
M. Wt: 191.233646
InChI Key:
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to 6-propoxy-1H-benzimidazol-2-amine; hydrochloride, often involves microwave-assisted uncatalyzed amination protocols or multistep chemical reactions from readily available precursors. For example, novel benzimidazo[1,2-a]quinolines were synthesized using microwave heating and characterized by NMR, IR, UV/Vis, and fluorescence spectroscopy, demonstrating the versatility of benzimidazole synthesis techniques (Perin et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives reveals that these compounds are essentially planar and their assembly is characterized by weak intermolecular hydrogen bonds and π–π aromatic interactions. This structural arrangement contributes significantly to their chemical reactivity and potential applications as fluorescent probes for DNA detection (Perin et al., 2011).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including selective aromatic halogenation and ring closure, influenced by their molecular structure. For instance, a study demonstrated the synthesis of selectively dichlorinated and dibrominated benzimidazoles using hydrogen peroxide and hydrohalic acid, showcasing the compound's reactive versatility (Gurry et al., 2015).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as melting points and solubility, can be attributed to their molecular geometry and intermolecular interactions. These properties are crucial for their application in various scientific fields, including as corrosion inhibitors where their adsorption on metal surfaces provides protective efficiency (Tang et al., 2013).

Chemical Properties Analysis

Chemical properties, including reactivity towards different chemical groups and stability under various conditions, are influenced by the benzimidazole core structure. For example, benzimidazolone derivatives, synthesized through copper-catalyzed oxidative tandem C–H aminations, demonstrate the compound's ability for direct functionalization of inert C–H and C–C bonds, highlighting its chemical versatility (Liang et al., 2019).

Scientific Research Applications

Fluorescent Probes for DNA Detection

Benzimidazoquinolines, similar in structure to 6-propoxy-1H-benzimidazol-2-amine; hydrochloride, have been synthesized and explored as potential fluorescent probes for DNA detection. These compounds, when studied in the presence of calf thymus DNA (ct-DNA), exhibited enhanced fluorescence emission intensity, suggesting their application as DNA-specific fluorescent probes (Perin et al., 2011).

Corrosion Inhibition

Novel benzimidazole derivatives have been studied as inhibitors for mild steel in acidic media. These compounds prevent corrosion by adsorbing on the steel surface and forming insoluble complexes with ferrous species, highlighting their application in corrosion protection (Tang et al., 2013).

Fungicidal Activity

New compounds synthesized from 2-acetyl-1H-benzimidazole oxime-ethers have shown significant in vitro fungicidal activities against Botrytis cinerea Pers and Alternaria alternata, indicating their potential use as fungicides (Jiang et al., 2011).

Antimicrobial and Antioxidant Properties

1H-Benzimidazole-2-carboxamido derivatives have been synthesized and shown to possess in vitro antibacterial and antifungal activities against several pathogens, including S. aureus and E. coli. Some derivatives exhibited notable inhibitory activity, suggesting their application in developing new antimicrobial agents (Özden et al., 2011). Additionally, certain benzimidazole derivatives have demonstrated antioxidant properties, particularly in inhibiting lipid peroxidation in the rat liver, which underscores their potential as antioxidants (Kuş et al., 2004).

Catalytic Applications

Poly(benzimidazole-amide)/Co nanocomposites have been synthesized and used as catalysts in oxidation reactions, demonstrating the utility of benzimidazole derivatives in catalysis (Abdolmaleki & Molavian, 2015).

Mechanism of Action

The benzimidazole scaffold acts as an important class of heterocyclic compounds with a wide range of biological properties . Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

properties

IUPAC Name

6-propoxy-1H-benzimidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.ClH/c1-2-5-14-7-3-4-8-9(6-7)13-10(11)12-8;/h3-4,6H,2,5H2,1H3,(H3,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKLRUULRUKCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)N=C(N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-propoxy-1H-benzimidazol-2-amine;hydrochloride

CAS RN

1538624-34-8
Record name 1538624-34-8
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